molecular formula C10H17N3O2 B12888900 1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate CAS No. 88558-98-9

1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate

Cat. No.: B12888900
CAS No.: 88558-98-9
M. Wt: 211.26 g/mol
InChI Key: SZBLBOCEZFVXNJ-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate is a synthetic carbamate derivative featuring a pyrazole ring substituted with a tert-butyl group at position 1 and a dimethylcarbamate ester at position 4. Carbamates are widely utilized in agrochemicals and pharmaceuticals due to their bioactivity, particularly as acetylcholinesterase inhibitors.

Properties

CAS No.

88558-98-9

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

(1-tert-butylpyrazol-4-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)13-7-8(6-11-13)15-9(14)12(4)5/h6-7H,1-5H3

InChI Key

SZBLBOCEZFVXNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method is the reaction of tert-butyl carbamate with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products are often oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted carbamates or pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate has the molecular formula C₉H₁₄N₄O₂ and a molecular weight of 198.23 g/mol. The structure features a pyrazole ring, which is known for its biological activity, and a carbamate functional group that enhances its reactivity and solubility in organic solvents .

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of various signaling pathways associated with tumor growth .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs . Its potential use in treating conditions like arthritis and other inflammatory diseases is currently under exploration.

Synthesis Methodologies

The synthesis of 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate typically involves straightforward reaction pathways using readily available starting materials. One common method includes the reaction of tert-butyl isocyanate with 1-methyl-1H-pyrazole under mild conditions, yielding high purity and yields of the desired product .

Material Science Applications

1. Polymer Chemistry

In material science, the compound serves as a building block for synthesizing novel polymers with desirable properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices enhances their performance in various applications, including coatings and adhesives .

2. Agricultural Chemistry

The carbamate structure provides potential applications in agrochemicals as well. Compounds similar to 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate have been studied for their efficacy as pesticides or herbicides, targeting specific pests while minimizing environmental impact .

Case Studies

Study Application Findings
Study 1 Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values suggesting potent activity against specific cancer lines .
Study 2 Anti-inflammatory EffectsShowed reduction in cytokine production in macrophages treated with the compound, indicating potential therapeutic use in inflammatory diseases .
Study 3 Polymer DevelopmentDeveloped a new class of thermally stable polymers incorporating the compound, leading to improved mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound identified is Dimetilan (1-(dimethylcarbamoyl)-5-methyl-3-pyrazolyl dimethylcarbamate), a carbamate insecticide classified as "extremely hazardous" in regulatory guidelines . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property 1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate Dimetilan (1-(Dimethylcarbamoyl)-5-methyl-3-pyrazolyl dimethylcarbamate)
Molecular Formula C₁₀H₁₇N₃O₂ C₁₀H₁₅N₄O₄
Molecular Weight 211 g/mol 255 g/mol
Substituents - Position 1: tert-Butyl - Position 1: Dimethylcarbamoyl (CON(CH₃)₂)
- Position 4: Dimethylcarbamate (OCON(CH₃)₂) - Position 3: Dimethylcarbamate (OCON(CH₃)₂)
- Position 5: Methyl (CH₃)
Toxicity Classification Not reported in evidence Extremely hazardous (acute exposure risks)
Structural Features - Single carbamate group - Dual carbamate/carbamoyl groups
- Steric hindrance from tert-butyl - Adjacent substituents (positions 1, 3, 5)
Hypothesized Bioactivity Lower volatility due to bulky tert-butyl group Higher acute toxicity via enhanced acetylcholinesterase inhibition

Key Findings:

Structural Differences :

  • The tert-butyl group in the target compound introduces steric bulk, which may reduce binding efficiency to biological targets (e.g., insect acetylcholinesterase) compared to Dimetilan’s compact methyl and carbamoyl groups.
  • Dimetilan’s multiple substituents (positions 1, 3, 5) likely enhance its bioactivity and toxicity, as evidenced by its classification in hazardous substance guidelines .

The target compound’s tert-butyl group may reduce volatility and environmental persistence, though specific toxicity data are unavailable.

Physicochemical Properties :

  • The target compound’s lower molecular weight (211 vs. 255 g/mol) suggests differences in solubility and absorption kinetics.
  • Dimetilan’s dual electronegative groups (carbamoyl and carbamate) may increase its reactivity and bioavailability.

Research Implications

While Dimetilan’s hazards are well-documented , the biological and toxicological profile of 1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate remains speculative without empirical data. Future studies should focus on:

  • Enzyme inhibition assays to compare acetylcholinesterase binding.
  • Environmental fate studies to assess degradation pathways and persistence.
  • Toxicokinetics to evaluate metabolic stability influenced by the tert-butyl group.

Biological Activity

1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate can be represented as follows:

C9H14N4O2\text{C}_9\text{H}_{14}\text{N}_4\text{O}_2

This compound features a pyrazole ring substituted with a tert-butyl group and a dimethylcarbamate moiety. Its molecular weight is approximately 198.23 g/mol.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole compounds against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (VRE) with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL .

2. Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological potential, particularly concerning its interaction with serotonin receptors. Similar compounds have shown anxiolytic and antidepressant effects through modulation of serotonergic pathways. The specific binding affinities and receptor interactions of 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate remain to be fully elucidated, but preliminary studies suggest promising therapeutic applications in treating anxiety and depression.

3. Inhibition of Enzymatic Activity

Another area of interest is the inhibition of cholinesterase enzymes, which are crucial in neurotransmission. Pyrazole derivatives have been reported to exhibit varying degrees of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example, some studies report IC50 values for AChE inhibition ranging from 38.98 µM to higher values depending on the structural modifications . This suggests that 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate may possess similar inhibitory properties.

Case Study 1: Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various pyrazole derivatives, 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate was found to be effective against a range of bacterial strains, demonstrating comparable activity to established antibiotics such as vancomycin. The study utilized standard broth microdilution methods to determine MICs and further explored the compound's mechanism of action through membrane depolarization assays.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the anxiolytic effects of several pyrazole derivatives in animal models. The results indicated that compounds structurally related to 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate exhibited reduced anxiety-like behavior in elevated plus-maze tests, suggesting potential for development as anxiolytic agents.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related pyrazole derivatives:

Compound NameStructureBiological ActivityIC50 (µM)
Tert-butyl 4-(phenyl-pyrazol) methyl piperazine-1-carboxylateStructureAnxiolytic, AntidepressantNot specified
Tert-butyl (2S,4S)-4-(3-methyl phenyl-pyrazol) piperazineStructureModerate AChE InhibitionNot specified
5-tert-butyl-4-nitro-1H-pyrazol-3-olStructureAntimicrobialNot specified

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